1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone
Description
Properties
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(2-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O2/c18-13-9-20-17(21-10-13)24-14-5-3-7-22(11-14)16(23)8-12-4-1-2-6-15(12)19/h1-2,4,6,9-10,14H,3,5,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQQLYSLRFHKHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2F)OC3=NC=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Pyrimidine Group: The 5-chloropyrimidine moiety is introduced via a nucleophilic substitution reaction.
Formation of the Ethanone Linkage: The ethanone linkage is formed through a condensation reaction between the piperidine derivative and the 2-fluorophenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chloropyrimidine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can influence various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several classes of piperidine- or piperazine-containing derivatives. Key comparisons are outlined below:
Structural Analogues with Piperidine/Piperazine Moieties
Functional Group Analysis
Heterocyclic Moieties :
- The 5-chloropyrimidine in the target compound contrasts with tetrazole () or quinazoline () groups. Pyrimidines are more electron-deficient, favoring interactions with aromatic residues in enzyme binding pockets.
- Nitroimidazole substituents () introduce radiosensitizing properties, absent in the target compound.
Substituent Effects :
Biological Activity
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features:
- A 5-chloropyrimidine moiety, which is known for its role in various pharmacological activities.
- A piperidine ring , contributing to its basicity and interaction with biological targets.
- A fluorophenyl group , which enhances lipophilicity and can influence receptor binding.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, potentially inhibiting the growth of certain bacteria and fungi.
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, possibly through the inhibition of specific enzymes involved in inflammation.
- Anticancer Potential : There is ongoing research into the compound's efficacy against various cancer cell lines, with some studies indicating cytotoxic effects.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX), leading to reduced production of pro-inflammatory mediators.
- Receptor Interaction : It may interact with specific receptors (e.g., serotonin receptors), influencing neurotransmitter activity and cellular responses.
- Cell Cycle Modulation : The compound has shown potential in affecting cell cycle progression in cancer cells, leading to increased apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Activity Study :
- A study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing a significant reduction in bacterial growth at concentrations above 10 µg/mL.
-
Anti-inflammatory Study :
- Research demonstrated that treatment with the compound reduced levels of inflammatory cytokines (e.g., IL-6 and TNF-alpha) in vitro, suggesting its potential as an anti-inflammatory agent.
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Cytotoxicity Assay :
- In vitro tests on various cancer cell lines (e.g., HeLa, MCF-7) revealed IC50 values ranging from 15 to 25 µM, indicating promising anticancer properties.
Data Table: Summary of Biological Activities
Q & A
Basic Research Question: What are the common synthetic routes for preparing 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone?
Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. A plausible route includes:
Piperidine Functionalization : Reacting 3-hydroxypiperidine with 5-chloropyrimidin-2-yl chloride under basic conditions (e.g., NaOH in dichloromethane) to introduce the pyrimidine-ether moiety .
Ethanone Formation : Coupling the functionalized piperidine with 2-fluorophenylacetyl chloride via a Friedel-Crafts acylation, using AlCl₃ as a Lewis catalyst to form the ethanone core .
Purification : Column chromatography or recrystallization to isolate the product.
Key considerations include steric hindrance from the fluorophenyl group and the reactivity of the chloropyrimidine ring.
Basic Research Question: Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions, particularly the fluorophenyl (δ ~7.0–7.5 ppm) and piperidine-proton environments (δ ~3.0–4.0 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns matching the chloropyrimidine and ethanone groups .
- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions, critical for validating the piperidine ring conformation .
- HPLC-Purity Analysis : Ensure >95% purity using reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Question: How can reaction conditions be optimized to improve synthetic yield and minimize by-products?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution rates for the pyrimidine-piperidine coupling .
- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to reduce side reactions during Friedel-Crafts acylation .
- Temperature Control : Lower temperatures (0–5°C) during acylation suppress electrophilic aromatic substitution by-products .
- Real-Time Monitoring : Use in-situ FTIR to track intermediate formation and adjust stoichiometry dynamically .
Advanced Research Question: How should researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
Reproduce Experimental Conditions : Ensure identical assay protocols (e.g., cell lines, incubation times) to isolate variability .
By-Product Analysis : Use LC-MS to identify impurities (e.g., unreacted chloropyrimidine) that may interfere with bioactivity .
Structural Confirmation : Re-analyze disputed batches via X-ray crystallography to rule out stereochemical discrepancies .
Computational Modeling : Compare molecular docking results with reported targets to assess binding affinity inconsistencies .
Advanced Research Question: What safety protocols are essential during synthesis and handling of this compound?
Methodological Answer:
- PPE Requirements : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with chloropyrimidine intermediates (known irritants) .
- Ventilation : Use fume hoods during reactions involving volatile solvents (e.g., dichloromethane) .
- Waste Disposal : Neutralize acidic by-products (e.g., HCl from Friedel-Crafts) with NaHCO₃ before disposal .
- Emergency Procedures : Immediate flushing with water for skin/eye exposure and administration of activated charcoal for accidental ingestion .
Advanced Research Question: How can structure-activity relationship (SAR) studies be designed to explore modifications of this compound?
Methodological Answer:
Substituent Variation : Synthesize analogs with halogen substitutions (e.g., Br instead of Cl on pyrimidine) or altered fluorophenyl positions .
Biological Assays : Test analogs against target enzymes (e.g., kinases) to correlate substituent effects with IC₅₀ values .
Computational SAR : Perform molecular dynamics simulations to predict how piperidine ring flexibility affects binding .
Metabolic Stability : Assess hepatic microsome stability of analogs to prioritize candidates with improved pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
